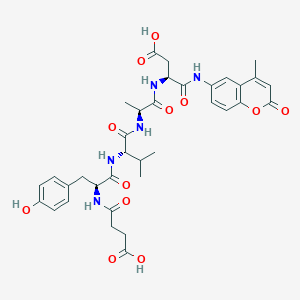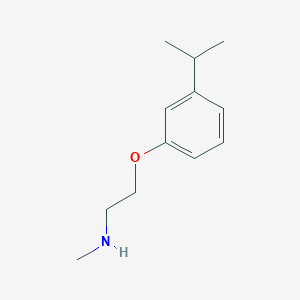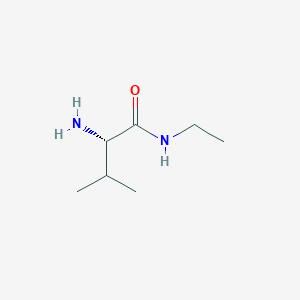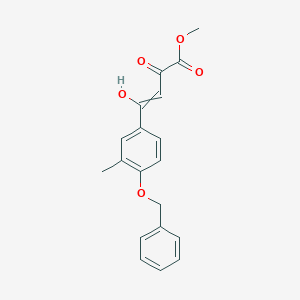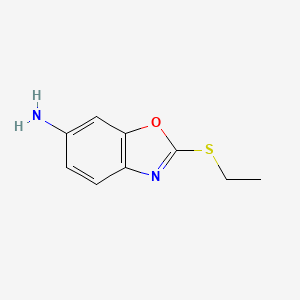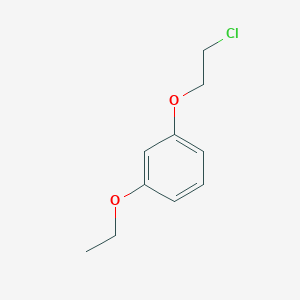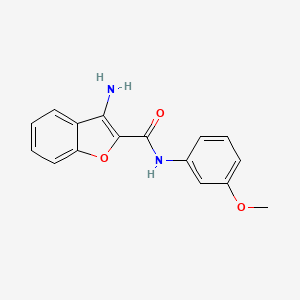
3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
“3-amino-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 g/mol . This compound is used for proteomics research applications .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-N-(3-methoxyphenyl)benzamide . The InChI code is InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) . The Canonical SMILES is COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.27 g/mol . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 242.105527694 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 18 .
Applications De Recherche Scientifique
Dipeptidyl Peptidase-IV Inhibitors
The compound has been studied for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor . DPP-IV is a key target for the treatment of type 2 diabetes mellitus . The compound’s structural requirements for DPP-IV inhibitory activity have been explored using 3D-QSAR and molecular docking approaches .
Kinase Inhibitor
The 3-amino-4-carbonitrile thiophene derivative, a similar compound, has been documented as a kinase inhibitor . Kinases are proteins that play a vital role in cell signaling, and their inhibitors are often used in the treatment of cancer and inflammatory diseases .
Analgesic and Anti-inflammatory Agent
The 3-aminothiophene-2-acylhydrazone derivative, another similar compound, has been reported as an analgesic and anti-inflammatory agent . This suggests that the compound could potentially be used in the treatment of pain and inflammation .
Angiogenesis Inhibitor
The 3-amino-thiophene carbohydrazide derivative has been reported as an inhibitor of angiogenesis . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .
Chemical Synthesis
The compound could potentially be used in the synthesis of new chemical derivatives . For example, efficient synthesis of new 3-amino-4-cyanothiophene derivatives has been reported .
Pharmaceutical Research
The compound could be used in pharmaceutical research for the development of new drugs . Its unique structure could potentially be exploited to create new therapeutic agents .
Propriétés
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORDLUXWDXMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)

